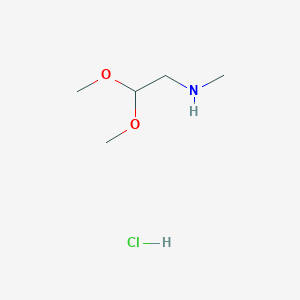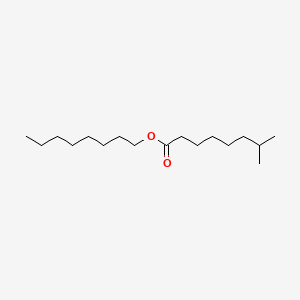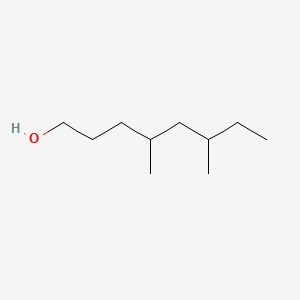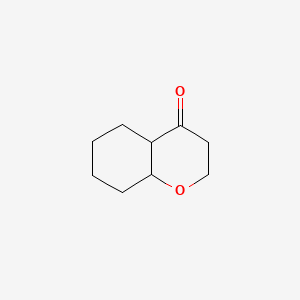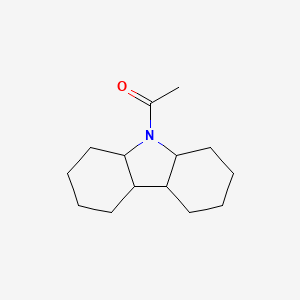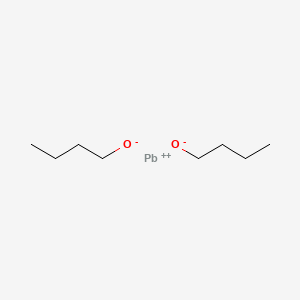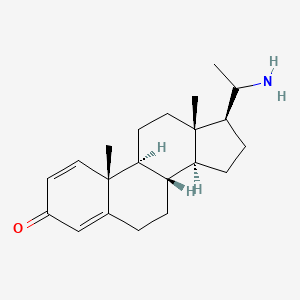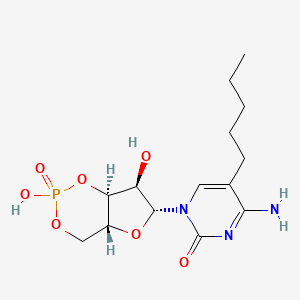
5-n-Pentylcytidine 3',5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is structurally characterized by a pentyl group attached to the cytidine base, forming a cyclic monophosphate ester. This compound is of significant interest in biochemical and pharmacological research due to its potential roles in cellular signaling and regulatory mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of cytidine 5’-triphosphate as a starting material, which undergoes cyclization through the action of specific enzymes such as cytidylyl cyclase . The reaction conditions often require a buffered aqueous solution at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes, followed by purification and crystallization of the product. The production is optimized for yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-n-Pentylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pentyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in various substituted cytidine derivatives .
Applications De Recherche Scientifique
5-n-Pentylcytidine 3’,5’-cyclic monophosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use as a drug candidate.
Industry: It is utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, similar to other cyclic nucleotides like cyclic adenosine monophosphate. The compound binds to and activates protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular functions. The pathways involved include those mediated by protein kinase A and other cyclic nucleotide-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide that plays a crucial role in signal transduction.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with potential signaling functions
Uniqueness
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the pentyl group, which may influence its binding affinity and specificity for certain proteins. This structural modification can result in distinct biological activities and potential therapeutic applications compared to other cyclic nucleotides .
Propriétés
Numéro CAS |
117309-92-9 |
|---|---|
Formule moléculaire |
C14H22N3O7P |
Poids moléculaire |
375.31 g/mol |
Nom IUPAC |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-pentylpyrimidin-2-one |
InChI |
InChI=1S/C14H22N3O7P/c1-2-3-4-5-8-6-17(14(19)16-12(8)15)13-10(18)11-9(23-13)7-22-25(20,21)24-11/h6,9-11,13,18H,2-5,7H2,1H3,(H,20,21)(H2,15,16,19)/t9-,10-,11-,13-/m1/s1 |
Clé InChI |
QJYAQTKDDYSPCU-PRULPYPASA-N |
SMILES isomérique |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
SMILES canonique |
CCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
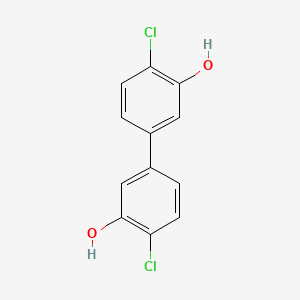

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
